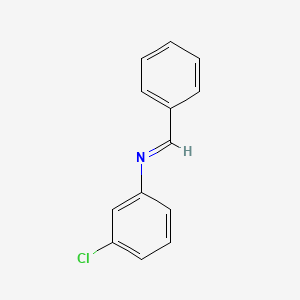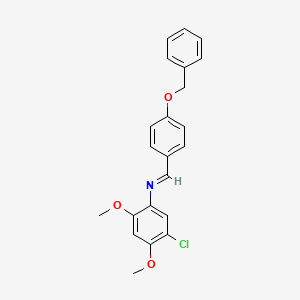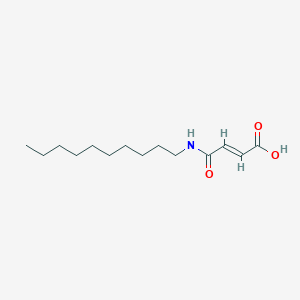
Allyldimethylphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldimethylphenylsilane is an organosilicon compound with the molecular formula C₁₁H₁₆Si. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-), two methyl groups (CH₃), and a phenyl group (C₆H₅) attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming carbon-silicon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyldimethylphenylsilane can be synthesized through various methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as phenyldimethylsilylzinc chloride, which provides high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. The palladium-catalyzed silyl-Heck reaction is one such method, which allows for the efficient production of allylsilanes with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Allyldimethylphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The allyl group can participate in substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with new carbon-silicon bonds.
Applications De Recherche Scientifique
Allyldimethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of allyldimethylphenylsilane involves the formation of carbon-silicon bonds through various catalytic processes. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of catalysts such as palladium or nickel. This leads to the formation of new organosilicon compounds with diverse structures and properties .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar to allyldimethylphenylsilane but lacks the allyl group.
Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to silicon.
Uniqueness: this compound is unique due to the presence of both an allyl group and a phenyl group attached to the silicon atom. This combination imparts distinct reactivity and versatility, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C11H16Si |
|---|---|
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
dimethyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clé InChI |
VYKLWEGAUSVCDK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)

![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)





![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
